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Introduction
GLPG1837 is a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator

(CFTR) protein, an anion channel crucial for ion and fluid homeostasis in various epithelial

tissues.[1][2] Mutations in the CFTR gene can lead to cystic fibrosis (CF), a multi-organ genetic

disease.[2][3] GLPG1837 acts as a CFTR modulator, specifically by increasing the channel's

open probability (gating), thereby enhancing chloride transport in mutant CFTR proteins,

particularly Class III and IV mutations.[1][2] Assessing the target engagement of GLPG1837 in

cellular models is critical for understanding its mechanism of action and for the development of

CF therapies.

These application notes provide detailed protocols for key cellular assays to quantify the

engagement of GLPG1837 with its target, the CFTR protein. The methodologies described

herein are essential for researchers in both academic and industrial settings working on CFTR

modulator discovery and development.

Signaling Pathway and Mechanism of Action
GLPG1837 is an allosteric modulator of CFTR.[1] The CFTR channel is activated by

phosphorylation via Protein Kinase A (PKA) and subsequent binding of ATP to its Nucleotide-
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Binding Domains (NBDs), which leads to channel gating.[1] GLPG1837 enhances CFTR

function by binding to the protein and stabilizing the open-channel conformation, thereby

increasing the probability of the channel being open for ion conduction.[1][4] It is believed to

share a common binding site with the potentiator ivacaftor (VX-770).[1][4]
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Diagram 1: CFTR Activation and GLPG1837 Mechanism of Action.
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Data Presentation: Quantitative Analysis of
GLPG1837 Activity
The following table summarizes the potency of GLPG1837 on different CFTR mutations as

measured by various cellular assays.

CFTR Mutant Assay Type Cell Line EC50 Reference

F508del
YFP Halide

Assay
CFBE41o- 3 nM [5]

G551D
YFP Halide

Assay
HEK293 339 nM [5]

G551D
Electrophysiolog

y
CHO ~200-2000 nM [1]

G178R
YFP Halide

Assay
HEK293 - [5]

S549N
YFP Halide

Assay
HEK293 - [5]

R117H
YFP Halide

Assay
HEK293 - [5]

Experimental Protocols
Electrophysiological Assessment of CFTR Function
Electrophysiology provides a direct measure of CFTR channel activity. The patch-clamp

technique is the gold standard for studying ion channel function at the single-channel and

whole-cell level.

This protocol is adapted from studies investigating the mechanism of GLPG1837.[1][4]

Objective: To measure GLPG1837-potentiated macroscopic CFTR currents in transfected

mammalian cells.

Materials:
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Chinese Hamster Ovary (CHO) or HEK293 cells

Plasmids encoding the desired CFTR mutant and a reporter like GFP

Transfection reagent (e.g., PolyFect)

Patch-clamp rig with amplifier and data acquisition system

Borosilicate glass capillaries for pipettes

Pipette solution (intracellular): 130 mM N-methyl-D-glucamine (NMDG)-Cl, 2 mM MgCl2, 10

mM HEPES, 5 mM EGTA, 1 mM Mg-ATP, pH 7.2

Bath solution (extracellular): 140 mM NMDG-Cl, 2 mM MgCl2, 10 mM HEPES, pH 7.4

PKA catalytic subunit

GLPG1837 stock solution (in DMSO)

CFTR inhibitor (e.g., CFTRinh-172)

Procedure:

Cell Culture and Transfection:

1. Culture CHO or HEK293 cells in appropriate media.

2. Co-transfect cells with plasmids carrying the CFTR mutant and GFP using a suitable

transfection reagent.

3. Incubate transfected cells at a permissive temperature (e.g., 27°C) for 2-6 days to promote

CFTR trafficking to the membrane.[4]

Patch-Clamp Recording:

1. Pull and polish borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with pipette

solution.

2. Identify transfected cells by GFP fluorescence.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.benchchem.com/product/b607657?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6605684/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607657?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. Establish a whole-cell patch-clamp configuration.

4. Hold the cell at a membrane potential of -30 mV.[4]

5. Perfuse the cell with bath solution containing PKA to phosphorylate and activate CFTR

channels.

6. Once a stable baseline current is established, perfuse with the bath solution containing the

desired concentration of GLPG1837.

7. Record the increase in current, which represents the potentiation of CFTR activity.

8. To determine the dose-response relationship, apply increasing concentrations of

GLPG1837.

9. At the end of the experiment, apply a CFTR inhibitor to confirm that the measured current

is CFTR-specific.

Data Analysis:

1. Measure the peak current at each GLPG1837 concentration.

2. Normalize the potentiated current to the baseline current.

3. Plot the normalized current against the GLPG1837 concentration and fit the data to a Hill

equation to determine the EC50.
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Diagram 2: Workflow for Whole-Cell Patch-Clamp Assay.
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Fluorescence-Based Assessment of CFTR Function
Fluorescence-based assays are amenable to high-throughput screening and are widely used to

identify and characterize CFTR modulators.[6][7]

This assay measures iodide influx into cells, which quenches the fluorescence of co-expressed

YFP. The rate of quenching is proportional to CFTR-mediated anion transport.[7]

Objective: To measure GLPG1837-mediated potentiation of CFTR-dependent iodide influx.

Materials:

HEK293 or CFBE41o- cells

Plasmids for co-expression of the CFTR mutant and a halide-sensitive YFP (e.g., YFP-

H148Q/I152L)

Black, clear-bottom 96-well plates

Poly-D-lysine

Fluorescence plate reader

Assay buffer (e.g., PBS)

Iodide buffer (PBS with NaCl replaced by NaI)

Forskolin

GLPG1837 stock solution (in DMSO)

Procedure:

Cell Seeding and Transfection:

1. Coat 96-well plates with poly-D-lysine.

2. Seed cells at an appropriate density (e.g., 70,000 cells/well for HEK293).[5]
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3. Transfect cells with plasmids encoding the CFTR mutant and YFP.

4. Incubate cells for 24-48 hours to allow for protein expression. For temperature-sensitive

mutants like F508del, incubate at a lower temperature (e.g., 27°C) for 24 hours.[5][7]

Assay Performance:

1. Wash the cells with assay buffer.

2. Add assay buffer containing forskolin (to activate CFTR) and the desired concentration of

GLPG1837 to the wells.

3. Incubate for 10-20 minutes at room temperature.[5]

4. Place the plate in a fluorescence plate reader and begin recording the baseline YFP

fluorescence.

5. Rapidly add iodide buffer to the wells.

6. Continue to record fluorescence over time. The influx of iodide will quench the YFP

fluorescence.

Data Analysis:

1. Calculate the initial rate of fluorescence decay for each well.

2. Normalize the rates to a positive control (e.g., maximal stimulation) and a negative control

(e.g., no stimulation).

3. Plot the normalized rates against the GLPG1837 concentration to generate a dose-

response curve and calculate the EC50.
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Diagram 3: Workflow for the YFP-Halide Quenching Assay.
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Organoid-Based Assessment of CFTR Function
Patient-derived organoids, particularly intestinal organoids, have emerged as a powerful ex

vivo model to assess CFTR function and the response to modulators.[8][9][10]

This assay measures the increase in organoid size due to CFTR-mediated fluid secretion into

the lumen.[10]

Objective: To quantify the effect of GLPG1837 on the swelling of patient-derived intestinal

organoids.

Materials:

Patient-derived intestinal organoids cultured in Matrigel

Basal culture medium

Forskolin

GLPG1837 stock solution (in DMSO)

Live-cell imaging system with environmental control

Procedure:

Organoid Culture:

1. Culture intestinal organoids derived from rectal biopsies according to established

protocols.

Assay Setup:

1. Plate organoids in Matrigel in a multi-well plate suitable for imaging.

2. Pre-incubate the organoids with GLPG1837 at various concentrations for a defined period

(e.g., 1-24 hours).

FIS Measurement:
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1. Place the plate on a live-cell imaging system.

2. Acquire baseline images of the organoids (t=0).

3. Add forskolin to the medium to stimulate CFTR activity and induce swelling.

4. Acquire images at regular intervals for several hours.

Data Analysis:

1. Use image analysis software to measure the cross-sectional area of the organoids at each

time point.

2. Calculate the area under the curve (AUC) of the swelling response for each condition.

3. Normalize the AUC values to the forskolin-only control.

4. Plot the normalized swelling against the GLPG1837 concentration to assess its

potentiating effect.

Conclusion
The methods detailed in these application notes provide a robust framework for assessing the

target engagement of GLPG1837 in various cellular models. The choice of assay will depend

on the specific research question, required throughput, and the desired level of physiological

relevance. Electrophysiological assays offer a direct and detailed view of channel function,

while fluorescence-based and organoid assays provide higher throughput and ex vivo

predictive power, respectively. Consistent and rigorous application of these protocols will

facilitate the continued investigation and development of CFTR modulators like GLPG1837.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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